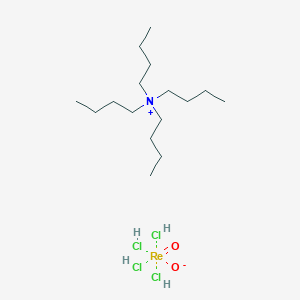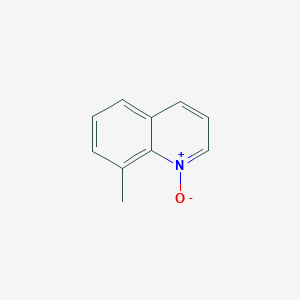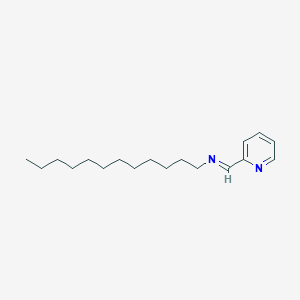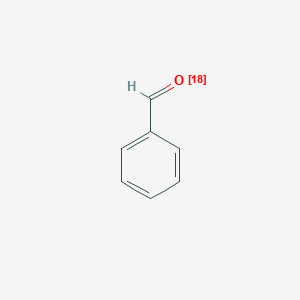
Tetrabutylammonium tetrachlorooxorhenate(V)
Descripción general
Descripción
Tetrabutylammonium tetrachlorooxorhenate(V) is a chemical compound with the molecular formula [CH3(CH2)3]4N(ReOCl4). It is a rhenium-based compound that is often used as a catalyst in various chemical reactions. The compound is known for its stability and effectiveness in catalyzing reactions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylammonium tetrachlorooxorhenate(V) can be synthesized through the reaction of rhenium(V) oxide with tetrabutylammonium chloride in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Re2O7+2[CH3(CH2)3]4NCl+4HCl→2[CH3(CH2)3]4N(ReOCl4)+3H2O
The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium tetrachlorooxorhenate(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylammonium tetrachlorooxorhenate(V) undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states of rhenium.
Substitution: The chloride ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Products include epoxides and other oxidized organic compounds.
Reduction: Reduced rhenium complexes are formed.
Substitution: New coordination complexes with different ligands are produced.
Aplicaciones Científicas De Investigación
Tetrabutylammonium tetrachlorooxorhenate(V) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in radiopharmaceuticals due to the unique properties of rhenium.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of new materials.
Mecanismo De Acción
The mechanism of action of tetrabutylammonium tetrachlorooxorhenate(V) involves its ability to coordinate with substrates and facilitate electron transfer processes. The rhenium center acts as a Lewis acid, activating substrates for subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium hexachloroplatinate(IV)
- Tetrabutylammonium octachlorodirhenate(III)
- Tetrabutylammonium difluorotriphenylsilicate
Uniqueness
Tetrabutylammonium tetrachlorooxorhenate(V) is unique due to its specific oxidation state and the presence of both oxo and chloro ligands. This combination provides a balance of stability and reactivity, making it particularly effective as a catalyst in various chemical reactions. Its versatility and effectiveness in catalysis distinguish it from other similar compounds.
Propiedades
IUPAC Name |
oxido(oxo)rhenium;tetrabutylazanium;tetrahydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4ClH.2O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;/h5-16H2,1-4H3;4*1H;;;/q+1;;;;;;-1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNPMBOZKWIZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re]=O.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40Cl4NO2Re | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53675-30-2 | |
| Record name | Tetrabutylammonium tetrachlorooxorhenate(V) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)









